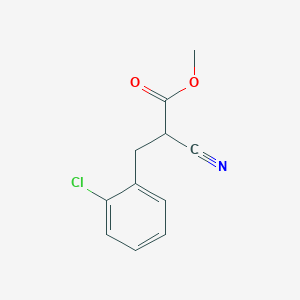

Methyl 3-(2-chlorophenyl)-2-cyanopropanoate

描述

属性

IUPAC Name |

methyl 3-(2-chlorophenyl)-2-cyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINYMUPWCAHBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298320 | |

| Record name | methyl 3-(2-chlorophenyl)-2-cyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7346-46-5 | |

| Record name | Methyl 2-chloro-α-cyanobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7346-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 122542 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(2-chlorophenyl)-2-cyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloro-α-cyanohydrocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Methyl 3-(2-chlorophenyl)-2-cyanopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H10ClNO2. It features a chlorophenyl group that is known to influence the compound's biological activity through various interactions with biological targets.

The mechanism of action for this compound primarily involves:

- Hydrophobic Interactions : The chlorophenyl group enhances lipophilicity, allowing the compound to interact with cell membranes and various receptors.

- Hydrogen Bonding : The presence of a cyano group contributes to hydrogen bonding with biological macromolecules, potentially modulating enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using human cell lines to evaluate the safety profile of this compound. The results indicate:

- Cell Line : Human FaDu cells

- IC50 Value : Approximately 25 µM, indicating moderate cytotoxicity.

Further studies are required to explore the selectivity and mechanisms underlying this cytotoxicity.

Case Studies and Research Findings

-

Inhibition of Helicobacter pylori :

A study investigated the compound's efficacy against Helicobacter pylori, a bacterium associated with gastric ulcers. The compound showed promising results with an IC50 value of 10 µM, suggesting potential as a therapeutic agent for gastrointestinal infections . -

Structure-Activity Relationship (SAR) :

A detailed SAR analysis revealed that modifications to the chlorophenyl group significantly impacted the biological activity. For instance, substituting the chlorine atom with other halogens resulted in varying degrees of antimicrobial potency . -

Pharmacological Studies :

Pharmacological profiling indicated that this compound interacts with specific enzyme pathways, potentially influencing metabolic processes related to drug metabolism and efficacy .

科学研究应用

Pharmaceutical Applications

Anticoagulant Properties

One of the primary applications of methyl 3-(2-chlorophenyl)-2-cyanopropanoate is in the development of anticoagulant therapies. Research indicates that compounds with similar structures can inhibit carboxypeptidase U, which is associated with thrombus formation. This inhibition has therapeutic implications for conditions such as myocardial infarction, atrial fibrillation, and deep vein thrombosis .

Case Study: Thrombolytic Therapy

In a study focusing on thrombolytic therapy, compounds structurally related to this compound demonstrated efficacy in preventing thrombus formation. The study highlighted the importance of these compounds in maintaining bradykinin levels, which can enhance therapeutic outcomes in patients with coronary artery disease .

Synthesis and Structural Variations

The synthesis of this compound involves several methodologies that can be adapted for various derivatives, enhancing its pharmacological profile. Recent advancements in synthetic techniques have allowed for the efficient production of this compound and its analogs through multicomponent reactions and microwave-assisted synthesis .

Table 1: Synthesis Methods for this compound

| Methodology | Description | Yield (%) |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions | 88 |

| Conventional Heating | Traditional method with longer reaction times | 80 |

| Green Chemistry Approaches | Incorporates eco-friendly solvents and catalysts | Variable |

Potential Therapeutic Targets

Research has identified several therapeutic targets for this compound:

- Pain Management : The compound has been explored as a dual antagonist for TRPA1 and TRPV1 channels, which are implicated in pain pathways. This suggests potential applications in developing analgesics .

- Cancer Therapy : The anticoagulant properties may also be beneficial in cancer treatment by preventing tumor-associated thrombosis, thereby improving patient outcomes during chemotherapy .

Toxicological Profile

Understanding the safety and toxicity of this compound is crucial for its application in medicine. Preliminary studies indicate moderate acute toxicity levels when administered orally or dermally, categorizing it under acute toxicity - oral category 4 . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

准备方法

Preparation via Knoevenagel Condensation with Cyanoacetic Acid Derivatives

One of the most common and versatile methods to prepare cyano-substituted esters is through the Knoevenagel condensation of aldehydes with cyanoacetic acid derivatives. This method is well-documented for related compounds and can be adapted for methyl 3-(2-chlorophenyl)-2-cyanopropanoate.

- A mixture of 2-chlorobenzaldehyde and methyl cyanoacetate is combined in the presence of a base catalyst such as potassium hydroxide or cyanoacetic acid as an organocatalyst.

- The reaction is typically conducted in aqueous or alcoholic solvents at moderate temperatures (around 70–80 °C).

- The condensation proceeds via the formation of an intermediate carbanion from methyl cyanoacetate, which attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated nitrile ester.

- Subsequent hydrogenation or reduction steps may be employed if saturation of the double bond is required.

- Cyanoacetic acid has been shown to act as an efficient catalyst for Knoevenagel condensations, yielding high purity products characterized by NMR and GC-MS analyses.

- Microwave-assisted Knoevenagel condensations significantly reduce reaction times (from hours to minutes) while maintaining or improving yields.

- The reaction conditions can be tuned to favor the formation of the desired this compound with minimal by-products.

Alkylation of Ethyl or Methyl Cyanoacetate with 2-Chlorophenyl Derivatives

Another approach involves the alkylation of methyl cyanoacetate with a suitable 2-chlorophenyl halide or derivative:

- Methyl cyanoacetate is deprotonated using a strong base such as n-butyllithium or sodium hydride.

- The resulting carbanion undergoes nucleophilic substitution with 2-chlorobenzyl halide (e.g., bromide or chloride) to introduce the 2-chlorophenyl moiety at the alpha position.

- The reaction is typically performed under inert atmosphere (nitrogen or argon) in solvents like tetrahydrofuran (THF) at low temperatures to control reactivity.

- Work-up involves acidification and extraction to isolate the product.

- A related preparation of methyl 2-cyano-3-phenylpropanoate derivatives via alkylation of methyl cyanoacetate with substituted benzyl halides has been reported with yields ranging from moderate to good (35–50%) depending on reaction conditions.

- The use of n-butyllithium for deprotonation and subsequent alkylation under nitrogen atmosphere is a common and effective method.

Esterification and Purification

If the starting material is cyanoacetic acid or its derivatives rather than the methyl ester, esterification is required:

- Typical esterification involves reaction with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- The reaction is conducted under reflux with removal of water to drive the equilibrium toward ester formation.

- Purification is achieved by extraction, drying, and distillation or column chromatography.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Knoevenagel condensation | 2-chlorobenzaldehyde, methyl cyanoacetate, base catalyst (KOH, cyanoacetic acid), EtOH/H2O, 70–80 °C | Mild conditions, scalable, microwave-assisted options available | May require purification to remove unreacted aldehyde | 50–80 |

| Alkylation of methyl cyanoacetate | Methyl cyanoacetate, n-BuLi, 2-chlorobenzyl halide, THF, inert atmosphere | Direct introduction of 2-chlorophenyl, high regioselectivity | Requires strong base and inert atmosphere, moderate yields | 35–50 |

| Esterification (if needed) | Cyanoacetic acid, methanol, acid catalyst, reflux | Straightforward, well-known process | Additional step if starting from acid | 70–90 |

Notes on Reaction Monitoring and Characterization

- Reaction progress is typically monitored by thin-layer chromatography (TLC) using solvent systems such as ethyl acetate/hexane mixtures.

- Products are characterized by proton and carbon-13 nuclear magnetic resonance (1H NMR, 13C NMR), infrared spectroscopy (FTIR), and mass spectrometry (GC-MS or HRMS).

- Melting points and purity are confirmed by chromatographic techniques and elemental analysis when solid forms are obtained.

Summary of Research Findings

- The Knoevenagel condensation method, catalyzed by cyanoacetic acid or bases, is widely accepted for synthesizing cyano-substituted esters including this compound, offering good yields and operational simplicity.

- Microwave-assisted synthesis has been demonstrated to accelerate reaction times significantly while maintaining high yields and product purity.

- Alkylation of methyl cyanoacetate with 2-chlorobenzyl halides using strong bases like n-butyllithium provides an alternative route with good regioselectivity but requires careful handling due to the sensitivity of reagents.

- Esterification is a necessary step if starting from cyanoacetic acid rather than the methyl ester derivative.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2-chlorophenyl)-2-cyanopropanoate, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes : The compound can be synthesized via multicomponent reactions using substituted phenylglycine derivatives as precursors. For example, methyl 2-(chlorophenyl)-2-isocyanoacetate analogs are prepared by reacting (±)-2-chlorophenylglycine with appropriate reagents, followed by purification via column chromatography (e.g., SiO₂, EtOAc/cyclohexane mixtures) .

- Optimization Strategies :

- Temperature Control : Stirring at 0°C minimizes side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Lewis acids like AlCl₃ may improve Friedel-Crafts acylation steps for aryl group introduction .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks using δ values and splitting patterns (e.g., aromatic protons at δ 7.3–7.6 ppm, cyano group absence in NMR but confirmed via IR) .

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2146 cm⁻¹, ester C=O at ~1758 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via [M+H]⁺ or [M]⁺ ions (e.g., m/z ~209–210 for chlorophenyl analogs) .

- Data Interpretation : Cross-reference with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound in novel reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify reactive sites. The Colle-Salvetti correlation-energy formula can model electron correlation effects in aryl-cyanopropanoate systems .

- Transition State Analysis : Simulate reaction pathways (e.g., nucleophilic attack at the cyano group) to predict kinetic barriers.

- Validation : Compare computational results with experimental kinetic data or spectroscopic trends.

Q. What strategies are recommended for resolving contradictions in crystallographic data when determining the solid-state structure of this compound?

- Crystallographic Tools :

- SHELX Software : Use SHELXL for high-resolution refinement, particularly for handling twinning or disorder in chlorophenyl/cyano moieties .

- Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to minimize thermal motion artifacts.

- Conflict Resolution : Cross-validate with spectroscopic data (e.g., NMR dihedral angles vs. crystallographic torsion angles) .

Q. How does the introduction of the 2-chlorophenyl group influence the compound's interaction with biological targets, and what in vitro assays are suitable for validating these effects?

- Mechanistic Insights :

- Lipophilicity Enhancement : The 2-chlorophenyl group increases membrane permeability, as predicted by logP calculations .

- Target Interactions : Molecular docking studies suggest potential binding to cytochrome P450 enzymes or microbial targets.

- Assay Recommendations :

- Antimicrobial Testing : Use broth microdilution assays (e.g., MIC against E. coli or C. albicans).

- Enzyme Inhibition : Fluorescence-based assays to monitor activity changes in oxidoreductases or hydrolases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。